molecular formula C25H24N4O4 B11594609 (2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11594609
M. Wt: 444.5 g/mol
InChI Key: PVUYCKSFMKVKAP-SAPNQHFASA-N
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Description

(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopentyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

The synthesis of (2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenoxy group: This step may involve a nucleophilic substitution reaction.

    Attachment of the cyano group: This can be done using a cyanation reaction.

    Formation of the prop-2-enamide moiety: This step may involve a condensation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Material Science: The compound’s properties may be explored for applications in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can be compared with similar compounds such as:

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H24N4O4/c1-16-6-5-13-29-22(16)28-24(33-20-11-9-19(32-2)10-12-20)21(25(29)31)14-17(15-26)23(30)27-18-7-3-4-8-18/h5-6,9-14,18H,3-4,7-8H2,1-2H3,(H,27,30)/b17-14+

InChI Key

PVUYCKSFMKVKAP-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCC3)OC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCC3)OC4=CC=C(C=C4)OC

Origin of Product

United States

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